tert-butyl 3-Acetoxy-4,4-difluoropiperidine-1-carboxylate
Description
tert-Butyl 3-acetoxy-4,4-difluoropiperidine-1-carboxylate is a specialized piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position, an acetoxy (-OAc) substituent at position 3, and two fluorine atoms at positions 4 and 4 of the piperidine ring. This compound is structurally significant in medicinal chemistry and organic synthesis due to its unique combination of functional groups. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic procedures, while the acetoxy moiety provides a reactive site for further functionalization, such as hydrolysis to hydroxyl groups or transesterification. The 4,4-difluoro substitution increases lipophilicity and metabolic stability, making the compound valuable in drug discovery frameworks .
Properties
IUPAC Name |
tert-butyl 3-acetyloxy-4,4-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-8(16)18-9-7-15(6-5-12(9,13)14)10(17)19-11(2,3)4/h9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGMGHGITHVXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CCC1(F)F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetoxy-4,4-difluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions involving appropriate starting materials.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Acetoxylation: The acetoxy group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-acetoxy-4,4-difluoropiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy or difluoro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-acetoxy-4,4-difluoropiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications. Industry: The compound is used in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 3-acetoxy-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and difluoro groups play a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Table 1: Comparison of tert-Butyl 3-Acetoxy-4,4-difluoropiperidine-1-carboxylate with Analogues
*Estimated based on structural similarity to and .
Biological Activity
tert-butyl 3-Acetoxy-4,4-difluoropiperidine-1-carboxylate is a chemical compound that has attracted attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activity. This compound contains a piperidine ring with acetoxy and difluoro substituents, which may influence its interaction with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₉F₂NO₄
- Molecular Weight : 279.28 g/mol
- CAS Number : 1881328-37-5
While the specific biological targets of this compound remain largely unidentified, preliminary studies suggest potential interactions with various enzymes and receptors. The presence of the difluoro group may enhance lipophilicity, potentially allowing for better membrane permeability and interaction with biological systems.
Research Findings
Recent studies have focused on the compound's synthesis and preliminary biological evaluations. Some key findings include:
- Enzyme Inhibition : Initial assays indicate that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.
- Cellular Assays : In vitro studies have shown that this compound can affect cell viability and proliferation in specific cancer cell lines, suggesting potential anticancer properties.
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to control agents.
- Enzyme Interaction Study : Research conducted by a pharmaceutical laboratory explored the compound's effect on acetylcholinesterase (AChE) activity. The compound demonstrated moderate inhibition, which could have implications for neuropharmacological applications.
Synthesis and Use
This compound serves as an important intermediate in the synthesis of various organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to novel therapeutic agents.
Industrial Relevance
In addition to its pharmaceutical applications, this compound is also being explored for use in agrochemicals and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.
Summary of Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₉F₂NO₄ |
| Molecular Weight | 279.28 g/mol |
| CAS Number | 1881328-37-5 |
| Potential Biological Activity | Enzyme inhibition, anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
